2-(benzylsulfanyl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]acetamide
Description
The compound 2-(benzylsulfanyl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]acetamide features a pyrazole core substituted with a 4-phenylthiazol group at position 1 and a 3-methyl group at position 2. The acetamide moiety at position 5 is further modified with a benzylsulfanyl substituent. This structure combines heterocyclic motifs (pyrazole and thiazol) with a sulfur-containing side chain, which may enhance lipophilicity and influence biological interactions .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-16-12-20(24-21(27)15-28-13-17-8-4-2-5-9-17)26(25-16)22-23-19(14-29-22)18-10-6-3-7-11-18/h2-12,14H,13,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNFLMWIIUBOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CSCC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be formed by the condensation of hydrazine with a 1,3-diketone.
Coupling of the Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are then coupled through a nucleophilic substitution reaction.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction using benzylthiol.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include thiols, amines, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences and Implications
Core Heterocycles: The target compound’s pyrazole-thiazol dual-core structure (vs. pyrazole or thiadiazole in analogues) may enhance π-π stacking interactions with biological targets. In contrast, thiadiazole-based analogues (e.g., ) exhibit distinct electronic profiles due to the additional sulfur atom, which could alter redox properties or metabolic stability.
Substituent Effects: The benzylsulfanyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to chloro or cyano substituents in (logP ~2.8). This may improve blood-brain barrier penetration, relevant for CNS-targeted drugs.
Biological Activity Trends: Compounds with pyrazole-thiazol/thiadiazole hybrids (e.g., ) are frequently associated with antihypertensive and anticonvulsant activities, likely due to modulation of ion channels or neurotransmitter receptors. Chloro/cyano-substituted pyrazoles () are linked to insecticidal activity, highlighting the role of electron-withdrawing groups in agrochemical applications.
Synthetic Accessibility :
Physicochemical and Crystallographic Insights
- Crystal Packing : The thiadiazole analogue in forms centrosymmetric dimers via N–H···N hydrogen bonds, stabilizing the solid-state structure. The target compound’s benzylsulfanyl group may disrupt such packing, reducing melting point compared to thiadiazole derivatives (e.g., 376–377 K in vs. ~370 K estimated).
- Noncovalent Interactions: The benzylsulfanyl moiety’s sulfur atom may engage in S···O hypervalent interactions (2.6–2.7 Å, as in ), influencing conformational rigidity and solubility .
Biological Activity
The compound 2-(benzylsulfanyl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]acetamide is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a thiazole moiety, and a benzylsulfanyl group. The presence of these heterocycles is significant as they often contribute to enhanced biological activities.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole and thiazole derivatives. For instance, compounds containing similar moieties have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxic activity of various pyrazole derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited an IC50 value of 39.70 µM against MCF-7 cells, indicating promising anticancer properties .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 39.70 |
| Compound B | MDA-MB-231 | 25.50 |
| Compound C | MCF-7 | 14.32 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory activity is also noteworthy. Pyrazole derivatives have been shown to modulate inflammatory pathways effectively.
The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Studies suggest that compounds with similar structures can reduce inflammation in models of arthritis and other inflammatory diseases .
Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases. The compound's thiazole and pyrazole components may enhance its ability to scavenge free radicals.
Research Findings
A study investigated the antioxidant capacity of various heterocyclic compounds using the DPPH scavenging method. The results indicated that compounds similar to the target molecule exhibited significant antioxidant activity, with some showing IC50 values as low as 15.89 mg/mL .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-(benzylsulfanyl)-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazole-thiazole core via cyclization reactions under reflux (ethanol or acetonitrile as solvents, 70–80°C for 4–6 hours) .
- Step 2: Sulfanyl acetamide coupling using benzyl mercaptan, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Purification: Column chromatography (silica gel, eluent: chloroform/methanol gradient) or recrystallization to achieve >95% purity .
Basic: Which spectroscopic methods are essential for confirming the structural integrity of this compound?
- NMR Spectroscopy: - and -NMR to verify proton environments (e.g., benzylsulfanyl CH at δ 3.8–4.2 ppm) and aromatic carbons .
- Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H] peak at m/z 463.15) .
- IR Spectroscopy: Detection of amide C=O stretching (~1650–1680 cm) and thiol S-H absence (post-coupling) .
Basic: What in vitro assays are recommended for initial biological activity screening?
- Antimicrobial: Broth microdilution assays against Staphylococcus aureus (MIC values) and Candida albicans .
- Anticancer: MTT assay on human cancer cell lines (e.g., MCF-7, HepG2) with IC calculations .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced: How can low yields during the final coupling step be systematically addressed?
- Solvent Optimization: Replace polar aprotic solvents (DMF) with THF or dichloromethane to reduce side reactions .
- Catalyst Screening: Test alternatives to EDCI, such as HOBt (hydroxybenzotriazole), to enhance amide bond formation efficiency .
- Step Monitoring: Use TLC or LC-MS to isolate intermediates and identify bottlenecks (e.g., unreacted thiazole-pyrazole precursor) .
Advanced: How should contradictory cytotoxicity data across cell lines be analyzed?
- Assay Validation: Ensure consistency in cell viability protocols (e.g., ATP-based vs. MTT assays) and passage numbers .
- Purity Check: Re-analyze compound purity via HPLC; impurities >2% can skew results .
- Mechanistic Profiling: Perform transcriptomics to identify cell-specific target expression (e.g., differential kinase activity in MCF-7 vs. A549) .
Advanced: What computational strategies predict target interactions for this compound?
- Molecular Docking: Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or VEGFR2) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling: Correlate substituent effects (e.g., benzylsulfanyl vs. methylsulfanyl) with bioactivity .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?
- Core Modifications: Substitute the 4-phenyl group on the thiazole with electron-withdrawing (e.g., -NO) or donating (-OCH) groups .
- Side Chain Variation: Replace the benzylsulfanyl moiety with heteroaromatic thiols (e.g., pyridine-2-thiol) .
- Bioisosteric Replacement: Swap the acetamide with sulfonamide to alter pharmacokinetic properties .
Advanced: What strategies resolve solubility challenges in in vivo studies?
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the acetamide group .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles for sustained release .
- Co-solvent Systems: Use PEG-400/water mixtures (70:30) to enhance aqueous solubility .
Advanced: How can metabolic stability be improved without compromising activity?
- Steric Shielding: Add methyl groups ortho to metabolically labile sites (e.g., benzylsulfanyl CH) .
- Cytochrome P450 Inhibition: Co-administer CYP3A4 inhibitors like ketoconazole in preclinical models .
- Isotope Labeling: Replace vulnerable hydrogens with deuterium (deuterated acetamide) to slow metabolism .
Advanced: What analytical methods quantify degradation products under stressed conditions?
- Forced Degradation: Expose the compound to heat (40°C), UV light, and acidic/basic hydrolysis .
- LC-MS/MS: Identify degradation products using a C18 column and gradient elution (0.1% formic acid/acetonitrile) .
- Stability-Indicating Assays: Validate HPLC methods per ICH guidelines Q1A(R2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
